molecular formula C15H14Cl2N4O B2852541 (2-Chloropyridin-3-yl)-[4-(4-chloropyridin-2-yl)piperazin-1-yl]methanone CAS No. 2249177-80-6

(2-Chloropyridin-3-yl)-[4-(4-chloropyridin-2-yl)piperazin-1-yl]methanone

Cat. No. B2852541
M. Wt: 337.2
InChI Key: FCIIIUUSUFSABI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloropyridin-3-yl)-[4-(4-chloropyridin-2-yl)piperazin-1-yl]methanone, also known as CP-154,526, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and psychiatry.

Mechanism Of Action

(2-Chloropyridin-3-yl)-[4-(4-chloropyridin-2-yl)piperazin-1-yl]methanone acts as a competitive antagonist of the CRF1 receptor, which is primarily expressed in the central nervous system. By blocking the binding of corticotropin-releasing factor (CRF) to the CRF1 receptor, (2-Chloropyridin-3-yl)-[4-(4-chloropyridin-2-yl)piperazin-1-yl]methanone inhibits the downstream signaling pathways that mediate the physiological and behavioral effects of stress and anxiety.

Biochemical And Physiological Effects

(2-Chloropyridin-3-yl)-[4-(4-chloropyridin-2-yl)piperazin-1-yl]methanone has been shown to have a range of biochemical and physiological effects, including:
- Reducing stress-induced reinstatement of drug seeking: (2-Chloropyridin-3-yl)-[4-(4-chloropyridin-2-yl)piperazin-1-yl]methanone has been shown to reduce the reinstatement of drug seeking behavior induced by stress in animal models of addiction.
- Modulating fear conditioning: (2-Chloropyridin-3-yl)-[4-(4-chloropyridin-2-yl)piperazin-1-yl]methanone has been shown to reduce fear conditioning in animal models, suggesting a potential role in the treatment of anxiety disorders.
- Regulating social behavior: (2-Chloropyridin-3-yl)-[4-(4-chloropyridin-2-yl)piperazin-1-yl]methanone has been shown to modulate social behavior in animal models, suggesting a potential role in the treatment of social anxiety disorders.

Advantages And Limitations For Lab Experiments

(2-Chloropyridin-3-yl)-[4-(4-chloropyridin-2-yl)piperazin-1-yl]methanone has several advantages for use in laboratory experiments, including its high potency and selectivity for the CRF1 receptor, as well as its ability to cross the blood-brain barrier. However, there are also some limitations to its use, including its relatively short half-life and the potential for off-target effects at high concentrations.

Future Directions

There are several potential future directions for research on (2-Chloropyridin-3-yl)-[4-(4-chloropyridin-2-yl)piperazin-1-yl]methanone, including:
- Investigating its potential therapeutic applications in the treatment of anxiety disorders, depression, and addiction.
- Developing more potent and selective CRF1 antagonists based on the structure of (2-Chloropyridin-3-yl)-[4-(4-chloropyridin-2-yl)piperazin-1-yl]methanone.
- Studying the role of CRF1 in other physiological and behavioral processes, such as pain and inflammation.
- Exploring the potential use of (2-Chloropyridin-3-yl)-[4-(4-chloropyridin-2-yl)piperazin-1-yl]methanone as a tool for studying the neurobiology of stress and anxiety.

Synthesis Methods

The synthesis of (2-Chloropyridin-3-yl)-[4-(4-chloropyridin-2-yl)piperazin-1-yl]methanone involves the reaction of 2-chloropyridine-3-carboxylic acid with 4-(4-chloropyridin-2-yl)piperazine in the presence of thionyl chloride and triethylamine. The resulting intermediate is then treated with 2-aminoacetophenone to yield the final product. The purity of (2-Chloropyridin-3-yl)-[4-(4-chloropyridin-2-yl)piperazin-1-yl]methanone can be further improved by recrystallization from ethanol.

Scientific Research Applications

(2-Chloropyridin-3-yl)-[4-(4-chloropyridin-2-yl)piperazin-1-yl]methanone has been widely used in scientific research, particularly in the fields of neuroscience and psychiatry. It has been shown to be a potent and selective antagonist of the corticotropin-releasing factor type 1 receptor (CRF1), which plays a key role in stress response and anxiety. (2-Chloropyridin-3-yl)-[4-(4-chloropyridin-2-yl)piperazin-1-yl]methanone has been used to study the role of CRF1 in various physiological and behavioral processes, including stress-induced reinstatement of drug seeking, fear conditioning, and social behavior.

properties

IUPAC Name

(2-chloropyridin-3-yl)-[4-(4-chloropyridin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N4O/c16-11-3-5-18-13(10-11)20-6-8-21(9-7-20)15(22)12-2-1-4-19-14(12)17/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIIIUUSUFSABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC(=C2)Cl)C(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloropyridin-2-yl)-4-(2-chloropyridine-3-carbonyl)piperazine

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